1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
Description
1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde (CAS: 1006334-15-1) is a bipyrazole derivative featuring a fused pyrazole core with substituents including ethyl, methyl, phenyl, and a carbaldehyde group. Its molecular formula is C₁₇H₁₈N₄O (molecular weight: 294.35 g/mol) . The compound is recognized as a versatile small-molecule scaffold, likely due to its reactive aldehyde moiety and structural rigidity, which enables diverse chemical modifications .
Properties
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-4-20-13(3)16(12(2)18-20)17-14(11-22)10-21(19-17)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBWEVLGJPXQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154948 | |
| Record name | 1′-Ethyl-3′,5′-dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-15-1 | |
| Record name | 1′-Ethyl-3′,5′-dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1′-Ethyl-3′,5′-dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1’-ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethyl-1-phenylpyrazole with ethyl bromoacetate, followed by cyclization and subsequent formylation to introduce the aldehyde group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1’-Ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrazole rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and reagents.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of bipyrazole derivatives, including 1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde. Research indicates that these compounds exhibit significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted by Bennani et al. (2022) demonstrated that synthesized pyrazole derivatives showed notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-withdrawing groups enhanced the antimicrobial activity of the compounds tested .
Anti-inflammatory Properties
Bipyrazole derivatives have also been investigated for their anti-inflammatory properties. The structural features of this compound contribute to its ability to modulate inflammatory pathways.
Case Study: Inhibition of Inflammatory Mediators
In vitro studies have shown that bipyrazole compounds can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .
Anticancer Activity
The anticancer potential of bipyrazole derivatives is another area of active research. Compounds like this compound have shown promise in targeting cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
Research has indicated that certain bipyrazole derivatives exhibit cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported significant reductions in cell viability in breast cancer and lung cancer cell lines treated with these compounds .
Versatile Synthetic Intermediates
This compound serves as a valuable synthetic intermediate for developing new pharmaceuticals and agrochemicals due to its unique structural characteristics.
Application: Synthesis of Novel Derivatives
The ability to modify the bipyrazole structure allows researchers to design novel derivatives with tailored biological activities. This versatility is crucial for drug discovery and development processes .
Mechanism of Action
The mechanism of action of 1’-ethyl-3’,5’-dimethyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s bipyrazole core and substituent profile differentiate it from simpler pyrazole derivatives. Key structural comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Functional Groups: The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), whereas carboxylic acid derivatives () are suited for salt formation or esterification .
Biological Activity
1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde is a complex organic compound classified under bipyrazoles. Its unique structure features two pyrazole rings connected by a carbon bridge, with substituents including ethyl, dimethyl, and phenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
- Molecular Formula : C17H18N4O
- CAS Number : 1006334-15-1
- IUPAC Name : 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
The synthesis of this compound typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with ethyl bromoacetate, followed by cyclization and formylation processes .
Antitumor Activity
Preliminary investigations into the antitumor potential of bipyrazole derivatives have shown promising results. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the nanomolar range against prostate and ovarian carcinoma cells . While direct studies on this specific compound are not yet available, its structural attributes may confer similar antitumor properties.
Anti-inflammatory Activity
Bipyrazole compounds have also been explored for their anti-inflammatory effects. Research indicates that modifications at specific positions within the pyrazole framework can enhance anti-inflammatory activity. The presence of bulky substituents has been noted to influence biological activity positively .
Neuroprotective Potential
The neuroprotective capabilities of bipyrazole derivatives are an area of growing interest. Some studies suggest that these compounds can exert protective effects against neurodegenerative processes due to their antioxidative properties . Although direct evidence for this compound is lacking, its structural characteristics may indicate potential neuroprotective benefits.
Table 1: Summary of Biological Activities of Related Bipyrazole Compounds
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1'-ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde?
The synthesis typically involves multi-step cyclocondensation or Vilsmeier–Haack reactions. For example:
- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile (e.g., analogous to methods for 1,3-diphenylpyrazole-4-carbaldehyde synthesis ).
- Vilsmeier–Haack reaction : Used to introduce the carbaldehyde group via formylation of pyrazole intermediates (e.g., as in 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde synthesis ).
- Key reagents : Ethyl acetoacetate, arylhydrazines, and dimethylformamide dimethyl acetal (DMF-DMA) are often employed to construct the pyrazole core .
Basic: How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Resolve bond lengths, angles, and torsion angles using programs like SHELXL . For example, analogous pyrazole derivatives are refined to R-factors < 0.05 .
- NMR spectroscopy : Confirm substituent positions via H and C chemical shifts (e.g., phenyl protons at δ 7.2–7.6 ppm; aldehyde proton at δ ~9.8 ppm) .
- Mass spectrometry : Verify molecular weight (e.g., theoretical [M+H]+ = 297.16 for CHNO) .
Advanced: What computational strategies are used to predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbaldehyde group often acts as an electrophile in Schiff base formation .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or similar tools. Pyrazole carbaldehydes show affinity for kinase domains due to hydrogen bonding with the aldehyde oxygen .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Advanced: How can contradictory biological activity data be resolved for this compound?
Contradictions often arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized assays : Compare IC values under identical conditions (e.g., pH 7.4, 37°C) .
- SAR studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate activity contributors .
- Crystallographic analysis : Resolve whether conformational flexibility (e.g., bipyrazole ring puckering) affects binding .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Antimicrobial agents : Pyrazole carbaldehydes inhibit bacterial enoyl-ACP reductase (FabI) via Schiff base formation with lysine residues .
- Anti-inflammatory scaffolds : The aldehyde group reacts with thiols (e.g., glutathione) to modulate oxidative stress pathways .
- Kinase inhibitors : Structural analogs show nanomolar affinity for EGFR and VEGFR-2 .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Twinned crystals : Common in bipyrazole systems due to symmetry. Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder : Ethyl/methyl groups may require PART/ISOR constraints during refinement .
- Data quality : Collect high-resolution (<1.0 Å) data using synchrotron sources to resolve light atoms (e.g., oxygen in carbaldehyde) .
Basic: How does the carbaldehyde group influence the compound’s chemical reactivity?
- Nucleophilic addition : Reacts with amines (e.g., hydrazines) to form hydrazones, enabling heterocycle fusion (e.g., pyrazolo[3,4-c]pyrazoles ).
- Condensation : Forms Schiff bases with amino acids, relevant in enzyme inhibition studies .
- Redox activity : The aldehyde can undergo Cannizzaro reactions under basic conditions .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Compare experimental patterns with simulated data from Mercury .
- DSC/TGA : Identify melting points and thermal stability differences (e.g., Form I melts at 145°C vs. Form II at 152°C) .
- Solid-state NMR : Resolve C chemical shifts for carbonyl carbons (~190 ppm for aldehyde) .
Basic: What safety and handling protocols are recommended for this compound?
- Toxicity : Pyrazole derivatives may irritate skin/mucous membranes. Use PPE (gloves, goggles) .
- Storage : Keep under inert gas (N) at –20°C to prevent aldehyde oxidation .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can substituent effects (ethyl, methyl, phenyl) be quantified computationally?
- Hammett constants : Correlate σ values of substituents with reaction rates (e.g., σ for phenyl = 0.60) .
- NBO analysis : Calculate hyperconjugation effects (e.g., ethyl group stabilizes adjacent N atoms via σ→σ* interactions) .
- QSAR models : Use CoMFA/CoMSIA to predict bioactivity based on steric/electronic parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
